(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazolo-thiazole intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The scalability of the synthesis process is crucial for producing large quantities of the compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with similar structural features.
Heparinoid: A compound with anticoagulant properties, structurally similar in terms of functional groups.
Uniqueness
(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H17N3O4S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H17N3O4S/c1-14(28)15-3-5-16(6-4-15)20-12-11-19(31-20)13-21-23(29)27-24(32-21)25-22(26-27)17-7-9-18(30-2)10-8-17/h3-13H,1-2H3/b21-13- |
InChI Key |
RKCJDIMWLMRSBN-BKUYFWCQSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3 |
Origin of Product |
United States |
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